REACTION_CXSMILES
|
C(C=C)=O.[N+](C(C)C)([O-])=O.[CH3:11][C:12]([N+:18]([O-:20])=[O:19])([CH3:17])[CH2:13][CH2:14][CH:15]=[O:16].[Br:21]Br>C(O)(=O)C.O>[CH3:11][C:12]([N+:18]([O-:20])=[O:19])([CH3:17])[CH2:13][CH2:14][CH:15]=[O:16].[Br:21][CH:14]([CH2:13][C:12]([CH3:17])([N+:18]([O-:20])=[O:19])[CH3:11])[CH:15]=[O:16]
|
Name
|
acrolein
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(C)C
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
CC(CCC=O)(C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
9.12 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
ice
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 minutes at room temperature the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is kept below 15° C
|
Type
|
EXTRACTION
|
Details
|
extracted two times with dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with water and with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
successively, dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC=O)(C)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C=O)CC(C)([N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 163.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(C=C)=O.[N+](C(C)C)([O-])=O.[CH3:11][C:12]([N+:18]([O-:20])=[O:19])([CH3:17])[CH2:13][CH2:14][CH:15]=[O:16].[Br:21]Br>C(O)(=O)C.O>[CH3:11][C:12]([N+:18]([O-:20])=[O:19])([CH3:17])[CH2:13][CH2:14][CH:15]=[O:16].[Br:21][CH:14]([CH2:13][C:12]([CH3:17])([N+:18]([O-:20])=[O:19])[CH3:11])[CH:15]=[O:16]
|
Name
|
acrolein
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(C)C
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
CC(CCC=O)(C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
9.12 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
ice
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 minutes at room temperature the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is kept below 15° C
|
Type
|
EXTRACTION
|
Details
|
extracted two times with dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with water and with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
successively, dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC=O)(C)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C=O)CC(C)([N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 163.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |